4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a methyl group, and a trifluoroethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with methyl iodide and 2,2,2-trifluoroethylamine under basic conditions. The reaction typically proceeds as follows:
Step 1: 4-Amino-1H-pyrazole-3-carboxamide is dissolved in a suitable solvent, such as dimethylformamide (DMF).
Step 2: Methyl iodide is added to the reaction mixture, followed by the addition of a base, such as potassium carbonate.
Step 3: The reaction mixture is stirred at room temperature for several hours to allow the methylation of the amino group.
Step 4: 2,2,2-Trifluoroethylamine is then added to the reaction mixture, and the reaction is allowed to proceed at an elevated temperature (e.g., 80°C) for several hours.
Step 5: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and trifluoroethyl groups can participate in nucleophilic substitution reactions with suitable electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions may require the presence of a base (e.g., triethylamine) and are often performed at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the amino or trifluoroethyl groups.
Scientific Research Applications
4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its incorporation into polymer matrices or surface coatings can impart specific properties, such as increased hydrophobicity or chemical resistance.
Mechanism of Action
The mechanism of action of 4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino and methyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring provides a rigid scaffold that positions these functional groups optimally for interaction with the target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole-3-carboxamide: Lacks the methyl and trifluoroethyl groups, resulting in different reactivity and biological activity.
N-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
4-Amino-N-methyl-1H-pyrazole-3-carboxamide: Lacks the trifluoroethyl group, leading to reduced lipophilicity and altered biological activity.
Uniqueness
4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of all three functional groups (amino, methyl, and trifluoroethyl) attached to the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H9F3N4O |
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Molecular Weight |
222.17 g/mol |
IUPAC Name |
4-amino-N-methyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H9F3N4O/c1-12-6(15)5-4(11)2-14(13-5)3-7(8,9)10/h2H,3,11H2,1H3,(H,12,15) |
InChI Key |
PQPWAYXRNZKMJW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN(C=C1N)CC(F)(F)F |
Origin of Product |
United States |
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